molecular formula C11H11NO3 B14477892 Oxazole, 5-methoxy-2-(4-methoxyphenyl)- CAS No. 67567-57-1

Oxazole, 5-methoxy-2-(4-methoxyphenyl)-

Cat. No.: B14477892
CAS No.: 67567-57-1
M. Wt: 205.21 g/mol
InChI Key: YGXKDXZTWZTMEX-UHFFFAOYSA-N
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Description

Oxazole, 5-methoxy-2-(4-methoxyphenyl)- (CAS: 385401-32-1) is a disubstituted oxazole derivative with methoxy groups at the 5-position of the oxazole ring and a 4-methoxyphenyl substituent at the 2-position. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.35 g/mol . This compound has been studied extensively in synthetic organic chemistry, particularly in palladium-catalyzed dehydrogenative Heck reactions (DHR) and cycloaddition reactions, where its regioselectivity and reactivity are notable .

Properties

CAS No.

67567-57-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole

InChI

InChI=1S/C11H11NO3/c1-13-9-5-3-8(4-6-9)11-12-7-10(14-2)15-11/h3-7H,1-2H3

InChI Key

YGXKDXZTWZTMEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives, including 5-methoxy-2-(4-methoxyphenyl)-oxazole, can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .

Industrial Production Methods

Industrial production of oxazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, like other oxazole derivatives, can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.

    Reduction: Reduction reactions can alter the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives with different properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of oxazole, 5-methoxy-2-(4-methoxyphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Oxazole Family

5-Ethoxy-2-Phenyloxazole (1a)
  • Structure : Ethoxy group at the 5-position and phenyl at the 2-position.
  • Reactivity : In cycloaddition reactions with diethyl 2,3-dichloro-2-butenedioate (DEOM), it forms a mixture of 4,5,5-tris(ethoxycarbonyl)-2-oxazoline and 2,5,5-tris(ethoxycarbonyl)-3-oxazoline in a 1.2:1 ratio .
  • Key Difference : Unlike 5-methoxy-2-(4-methoxyphenyl)oxazole, this compound lacks regioselectivity under thermal conditions but achieves selectivity under Lewis acid catalysis .
2-Phenyl-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole (2h)
  • Structure : Oxadiazole core with phenyl and 4-methoxyphenyl substituents.

Heterocyclic Analogues with Bioactive Profiles

N-(4-Ethylphenyl)-5-Methoxy-2-(4-Methoxyphenyl)Benzofuran-3-Carboxamide
  • Structure : Benzofuran core with methoxyphenyl and carboxamide substituents.
  • Bioactivity: Not explicitly reported for the oxazole derivative, but this benzofuran analogue highlights the pharmacological relevance of methoxyphenyl-containing heterocycles .
4-(4-Methoxyphenyl)-1-Methyl-5-Thioxoimidazolidin-2-One (6)
  • Structure: Imidazolidinone ring with 4-methoxyphenyl and thioxo groups.
  • Synthesis : Derived from marine natural products, emphasizing the versatility of 4-methoxyphenyl motifs in drug discovery .

Reactivity and Catalytic Performance

Pd-Catalyzed Reactions
  • 5-Methoxy-2-(4-Methoxyphenyl)Oxazole : Achieves high yields (e.g., 85%) in Pd(OAc)₂-catalyzed DHR with n-butyl acrylate in MeCN/Cu(OAc)₂. Fails in DMF/DMSO, unlike other five-membered heteroarenes .
  • Comparison with 5-Ethoxy-2-Phenyloxazole : The latter shows lower regioselectivity in thermal cycloadditions but comparable reactivity in Lewis acid-catalyzed systems .
Regioselectivity in Cycloadditions
  • 5-Methoxy-2-(4-Methoxyphenyl)Oxazole : Forms 2-oxazolines exclusively under SnCl₄ catalysis due to electronic effects of the 4-methoxyphenyl group .
  • 5-Ethoxy-2-Phenyloxazole : Produces mixed regioisomers, indicating that substituent electronic profiles (methoxy vs. ethoxy) critically influence selectivity .

Tables of Comparative Data

Table 1. Reactivity in Cycloaddition Reactions

Compound Conditions Product Ratio (2-Oxazoline:3-Oxazoline) Reference
5-Methoxy-2-(4-Methoxyphenyl)Oxazole SnCl₄, MeCN, rt 100:0
5-Ethoxy-2-Phenyloxazole Xylene, reflux 1.2:1

Table 2. Catalytic Performance in DHR

Compound Catalyst System Solvent Yield (%) Reference
5-Methoxy-2-(4-Methoxyphenyl)Oxazole Pd(OAc)₂/Cu(OAc)₂ MeCN 85
Generic 4-Substituted Oxazoles Pd(OAc)₂/Cu(OAc)₂ DMF/DMSO <5

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-methoxy-2-(4-methoxyphenyl)oxazole, and how can reaction conditions be optimized for higher yields?

  • Answer : Key synthetic routes include:

  • Robinson-Gabriel Synthesis : Cyclization and dehydration of α-acylamino ketones using sulfuric acid and acetic anhydride .
  • Conjugate Addition-Cyclization : Reacting aroylmethylidene malonates with nitriles, followed by cyclization under mild conditions (e.g., room temperature, catalytic bases) .
  • Green Approaches : Microwave-assisted or ultrasound-mediated reactions reduce energy consumption and improve regioselectivity .
    • Optimization Strategies : Adjust solvent polarity (e.g., DMF for polar intermediates), monitor reaction progress via TLC/HPLC, and purify via recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of 5-methoxy-2-(4-methoxyphenyl)oxazole derivatives?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methoxy groups (δ ~3.8 ppm for OCH3_3) and aromatic protons (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and oxazole ring vibrations (~1600 cm1^{-1}) .
  • Elemental Analysis : Validate molecular formula (e.g., C12_{12}H12_{12}N2_2O3_3) .
    • Addressing Discrepancies : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystal formation is feasible .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 5-methoxy-2-(4-methoxyphenyl)oxazole derivatives, particularly for antimicrobial or anti-inflammatory applications?

  • Answer :

  • Antimicrobial Assays : Use disc diffusion or microdilution methods against Gram-positive/negative bacteria. Compare inhibition zones with standard antibiotics (e.g., ciprofloxacin) .
  • Anti-Inflammatory/Edema Studies : In vivo models (e.g., rodent LPS-induced edema) to assess AQP4 inhibition. Monitor cytokine levels (IL-6, TNF-α) via ELISA .
  • Molecular Docking : Simulate binding affinity to target proteins (e.g., GlcN-6-P-synthase for antimicrobial activity) using software like AutoDock .

Q. What factors contribute to contradictory data in the reported bioactivity or synthesis efficiency of oxazole derivatives, and how should these inconsistencies be resolved?

  • Answer :

  • Synthesis Variability : Differences in catalysts (e.g., POCl3_3 vs. ionic liquids) or reaction temperatures .
  • Bioactivity Discrepancies : Variations in cell lines, assay protocols, or compound purity (>95% recommended) .
  • Resolution Strategies : Replicate experiments under standardized conditions, use orthogonal analytical methods, and report detailed synthetic protocols .

Q. What green chemistry approaches are most effective for synthesizing 5-methoxy-2-(4-methoxyphenyl)oxazole, and how do they compare to conventional methods?

  • Answer :

  • Microwave/Ultrasound : Reduce reaction time (e.g., from 12h to 30min) and improve yield (10–15% increase) via controlled energy input .
  • Ionic Liquids/Deep Eutectic Solvents : Enhance regioselectivity and reduce waste. For example, [BMIM]BF4_4 improves cyclization efficiency .
  • Flow Chemistry : Enables continuous synthesis with real-time monitoring, minimizing hazardous intermediates .

Safety and Methodological Considerations

Q. What safety protocols are critical when handling 5-methoxy-2-(4-methoxyphenyl)oxazole in laboratory settings?

  • Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Handle in fume hoods to avoid inhalation (H335) .
  • First Aid : Flush eyes with water for 15min; administer activated charcoal if ingested .

Q. How can computational methods enhance the development of oxazole derivatives as therapeutic agents?

  • Answer :

  • ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
  • Docking Simulations : Identify binding sites on target proteins (e.g., AQP4 for anti-edema activity) and optimize substituent interactions .
  • QSAR Models : Correlate structural features (e.g., methoxy position) with bioactivity to guide synthesis .

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